N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Description

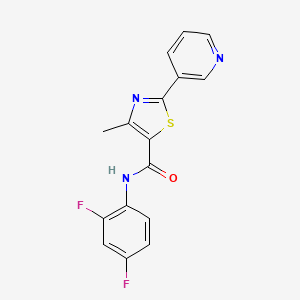

N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3-pyridinyl group at position 2, a methyl group at position 4, and a carboxamide linkage to a 2,4-difluorophenyl moiety. Its molecular formula is inferred as C₁₆H₁₁F₂N₃OS, with a theoretical molar mass of approximately 331.34 g/mol (calculated based on atomic weights).

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS/c1-9-14(23-16(20-9)10-3-2-6-19-8-10)15(22)21-13-5-4-11(17)7-12(13)18/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYUQSSFXNKODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157057 | |

| Record name | N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321430-13-1 | |

| Record name | N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321430-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiazole with 2,4-difluorobenzoyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with altered properties.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic Effects

- 2,4-Difluorophenyl (Target Compound): Fluorine’s electronegativity induces electron withdrawal, creating a polarized aromatic system. The ortho and para positions may enhance dipole interactions with target proteins .

- 4-Chlorophenyl : Chlorine’s moderate electron withdrawal and larger atomic size compared to fluorine may alter steric interactions in binding pockets.

Lipophilicity and Solubility

- The trifluoromethyl analog (LogP ~3.1, estimated) is more lipophilic than the target compound (LogP ~2.5) and the 4-chloro analog (LogP ~2.8). This could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole derivative with a unique chemical structure that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and CAS number 321430-13-1. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The compound features a difluorophenyl group, a pyridinyl group, and a thiazole ring. Its molecular weight is approximately 331.34 g/mol. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways. Although the precise mechanisms remain under investigation, preliminary studies suggest that it could affect cellular processes related to cancer proliferation and inflammation.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. It has been evaluated for antiproliferative activity against several cancer cell lines using the MTT assay technique. For instance:

These results indicate that this compound can effectively inhibit the growth of various cancer cells at micromolar concentrations.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it could inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases.

Case Studies

- Study on Antiproliferative Effects : A study conducted on multiple human epithelial cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The authors attributed this effect to cell cycle arrest at the G2/M phase and apoptosis induction.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups, further supporting its therapeutic potential against inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization of thiazole rings using β-diketone precursors under acidic conditions, followed by carboxamide coupling. Key intermediates are purified via column chromatography and characterized using thin-layer chromatography (TLC) for reaction monitoring. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodology : X-ray crystallography provides definitive structural confirmation, while spectroscopic techniques (¹H/¹³C NMR, IR) validate functional groups. For example, the pyridinyl and thiazole protons appear as distinct splitting patterns in NMR, and carbonyl stretching vibrations are observed near 1650–1700 cm⁻¹ in IR .

Q. What physicochemical properties (e.g., logP, solubility) are critical for early-stage research?

- Methodology : Use HPLC to determine logP (octanol-water partitioning) and dynamic light scattering (DLS) for solubility profiling in polar/non-polar solvents. Stability under varying pH (1–10) and temperatures (25–60°C) is assessed via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology : Synthesize analogs with substitutions on the difluorophenyl or pyridinyl moieties. Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology : Replicate assays under standardized conditions (e.g., cell line authentication, ATP concentration in kinase assays). Use meta-analysis to identify confounding variables (e.g., solvent effects). Cross-validate with orthogonal techniques like surface plasmon resonance (SPR) .

Q. How can in vivo pharmacokinetic (PK) parameters be accurately measured for this compound?

- Methodology : Administer radiolabeled compound (³H or ¹⁴C) to rodent models. Collect plasma/tissue samples at timed intervals and quantify via liquid scintillation counting. Calculate bioavailability (F%) and half-life (t½) using non-compartmental analysis .

Q. What computational approaches predict off-target interactions?

- Methodology : Perform molecular docking against databases like ChEMBL or PDB using AutoDock Vina. Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding. For example, pyridinyl-thiazole scaffolds may interact with cytochrome P450 isoforms .

Q. How to address formulation challenges due to poor aqueous solubility?

- Methodology : Develop nanocrystalline formulations using wet milling or co-solvent systems (e.g., PEG-400/water). Characterize particle size via SEM and dissolution rates using USP apparatus II. Stability is monitored under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.